Product packaging for 2-(2-Methylphenyl)-1,3-dioxan-5-ol(Cat. No.:CAS No. 73987-51-6)

2-(2-Methylphenyl)-1,3-dioxan-5-ol

Cat. No.: B14440931
CAS No.: 73987-51-6
M. Wt: 194.23 g/mol
InChI Key: NCMQNBRXQZBDML-UHFFFAOYSA-N
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Description

Chemical Characterization 2-(2-Methylphenyl)-1,3-dioxan-5-ol (CAS 73987-51-6) is an organic compound with the molecular formula C11H14O3 and an average molecular weight of 194.23 g/mol . It belongs to the class of compounds known as toluenes, which feature a benzene ring substituted with a methane group, and contains a 1,3-dioxane ring system with a hydroxyl group . Regulatory and Safety Note Researchers should be aware that this specific compound has been identified as part of the "reaction mass of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol" . This substance has been classified as hazardous (H360Df) and is proposed to be added to Annex II (Prohibited Substances) of the EU Cosmetics Regulation . The regulation is expected to take effect from May 1, 2026 . This information is critical for compliance in relevant research and development areas. Research Scope Chiral 1,3-dioxane scaffolds, in general, are valuable in organic synthesis as they can be readily transformed into 1,3-diols, which are key structural motifs found in numerous pharmaceutical and natural products . The 1,3-dioxane ring system also plays a significant role in the preorganization of substrates for dynamic NMR investigations and the synthesis of complex macrocyclic structures . Intended Use This product is offered as a high-grade chemical for research and development purposes. It is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B14440931 2-(2-Methylphenyl)-1,3-dioxan-5-ol CAS No. 73987-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73987-51-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methylphenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C11H14O3/c1-8-4-2-3-5-10(8)11-13-6-9(12)7-14-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

NCMQNBRXQZBDML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2OCC(CO2)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylphenyl 1,3 Dioxan 5 Ol and Its Analogs

Established Synthetic Pathways for 1,3-Dioxan-5-ol (B53867) Core Structures

The formation of the 1,3-dioxan-5-ol core is a fundamental step in the synthesis of the target molecule. This heterocyclic system is typically synthesized through the reaction of a 1,3-diol with an aldehyde or ketone.

Acid-Catalyzed Reactions in 1,3-Dioxane (B1201747) Formation

The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed reaction between an aldehyde or ketone and a 1,3-diol. thieme-connect.dewikipedia.orgorganic-chemistry.org This reaction is a standard procedure for protecting 1,3-diols or carbonyl groups in organic synthesis. thieme-connect.deorganic-chemistry.org

Catalysts: A variety of acid catalysts can be used, with sulfonic acids like 4-toluenesulfonic acid (TsOH) being widely employed. thieme-connect.de Other catalysts include pyridinium (B92312) 4-toluenesulfonate and camphorsulfonic acid. thieme-connect.de

Reaction Conditions: The reaction is typically carried out in a nonpolar solvent such as benzene (B151609) or toluene (B28343), with azeotropic removal of water to drive the equilibrium towards the formation of the 1,3-dioxane. thieme-connect.de

Stability: 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions but are sensitive to acidic conditions, which allows for their use as protecting groups. thieme-connect.de

Multi-step Procedures for Substituted 1,3-Dioxan-5-ones

Substituted 1,3-dioxan-5-ones, which are precursors to 1,3-dioxan-5-ols, can be synthesized through multi-step procedures. A general and scalable synthesis has been developed starting from commercially available tris(hydroxymethyl)nitromethane. usask.ca This method involves a three-step procedure with yields ranging from 40% to 90%. usask.ca Another approach involves the oxidation of 2-phenyl-1,3-dioxan-5-ol (B158224) to produce 2-phenyl-1,3-dioxan-5-one (B2960626). google.com

A method for the in situ generation of 1,3-dioxan-5-one (B8718524) derivatives has also been developed, which avoids stepwise procedures and the use of excessive reagents. researchgate.net This involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst. researchgate.net

Targeted Synthesis of 2-Aryl-1,3-dioxan-5-ol Derivatives

The synthesis of 2-aryl-1,3-dioxan-5-ol derivatives, such as 2-(2-Methylphenyl)-1,3-dioxan-5-ol, involves the specific introduction of an aryl group at the C-2 position of the dioxane ring.

Derivatization Strategies at the C-2 Position

The C-2 position of the 1,3-dioxane ring is readily derivatized by reacting a 1,3-diol with a corresponding aldehyde or ketone. For the synthesis of 2-aryl derivatives, an aromatic aldehyde is used. The reaction of 1,3-propanediol (B51772) with an aromatic aldehyde in the presence of an acid catalyst leads to the formation of a 2-aryl-1,3-dioxane. thieme-connect.deresearchgate.net The substituent at the C-2 position generally prefers an equatorial orientation for thermodynamic stability, except in cases like 2-alkoxy-1,3-dioxanes where the anomeric effect stabilizes an axial position. thieme-connect.de

Introduction of Aromatic Substituents via Specific Reagents

The introduction of a specific aromatic substituent, such as the 2-methylphenyl group, is achieved by using the corresponding substituted benzaldehyde (B42025) in the acetalization reaction. For instance, the reaction of 1,3-propanediol with 2-methylbenzaldehyde (B42018) under acidic conditions would yield 2-(2-methylphenyl)-1,3-dioxane. Subsequent modification at the C-5 position would lead to the desired this compound.

Stereoselective and Regioselective Synthetic Approaches

Controlling the stereochemistry and regiochemistry during the synthesis of substituted 1,3-dioxanes is critical.

Stereoselectivity: The conformation of 1,3-dioxanes is typically a chair-like form, similar to cyclohexanes. thieme-connect.de Substituents at the C-2 position generally favor the equatorial position to minimize diaxial interactions. thieme-connect.de Stereoselective synthesis can be achieved by using chiral starting materials or through asymmetric reactions. For example, enantioselective intermolecular Prins reactions of styrenes and paraformaldehyde can produce optically active 1,3-dioxanes. researchgate.net

Regioselectivity: In polyols, the formation of the 1,3-dioxane ring can be favored over other possibilities, such as a 1,3-dioxepane, by choosing appropriate reaction conditions and reagents. thieme-connect.de Regioselective ring opening of 1,3-dioxane-type acetals is also a powerful tool for the selective manipulation of hydroxyl groups, particularly in carbohydrate chemistry. researchgate.net

Diastereoselective Control in 1,3-Dioxane Ring Formation

The formation of the 1,3-dioxane ring from an aldehyde and a 1,3-diol can result in the formation of different diastereomers. In the case of this compound, the key stereochemical relationship is between the substituent at the C2 position (the 2-methylphenyl group) and the hydroxyl group at the C5 position. These can be arranged in a cis or trans relationship relative to the plane of the dioxane ring.

The acid-catalyzed condensation of an aldehyde with glycerol (B35011) is a common method for preparing 2-substituted-1,3-dioxan-5-ols. This reaction can lead to a mixture of the six-membered 1,3-dioxan-5-ol and the five-membered 1,3-dioxolan-4-yl-methanol. The stereochemical outcome is often influenced by steric and electronic factors. For instance, in the synthesis of 2-(2-nitrophenyl)-1,3-dioxan-5-ol, the six-membered 1,3-dioxane ring adopts a chair conformation with both the hydroxyl and the 2-nitrophenyl groups in equatorial positions to minimize steric hindrance. nih.gov This preference for an equatorial orientation of bulky substituents is a common feature in the stereochemistry of 1,3-dioxane derivatives.

The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618)–carbon tetrabromide has been shown to yield a mixture of products, including the trans-5-bromo-2-phenyl-1,3-dioxan, highlighting that stereochemical integrity can be affected during subsequent reactions. rsc.org Such rearrangements underscore the need for careful control over reaction conditions to maintain a desired diastereomeric form.

Table 1: Factors Influencing Diastereoselectivity in 1,3-Dioxane Formation

FactorDescriptionExpected Outcome for this compound
Steric Hindrance The bulky 2-methylphenyl group at the C2 position will favor an equatorial orientation in the chair conformation of the 1,3-dioxane ring to minimize 1,3-diaxial interactions.The trans isomer, with the 2-methylphenyl group equatorial and the C5-hydroxyl group also equatorial, is generally expected to be the thermodynamically more stable product.
Solvent The choice of solvent can influence the transition state and the relative stability of the diastereomeric products.Non-polar solvents may favor kinetic control, while polar, protic solvents might facilitate equilibration to the thermodynamic product.
Catalyst The nature of the acid catalyst (Brønsted or Lewis acid) can affect the stereochemical course of the reaction.Lewis acids can coordinate with the hydroxyl groups, potentially influencing the cyclization pathway and the resulting diastereoselectivity.
Temperature Higher reaction temperatures can provide enough energy to overcome the activation barrier for isomerization, leading to the thermodynamically more stable diastereomer.Thermodynamic control is more likely at elevated temperatures, favoring the formation of the trans isomer.

Chiral Induction in the Synthesis of 1,3-Dioxane Derivatives

Achieving enantioselective synthesis of a specific stereoisomer of this compound requires the use of chiral information during the reaction. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral 1,3-dioxanes, a chiral diol could be used in the condensation reaction. While glycerol itself is prochiral, a chirally-modified glycerol derivative could be employed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric transformations, including aldol (B89426) reactions, which can establish stereocenters that could be precursors to chiral diols. wikipedia.org

Another approach is the use of a chiral catalyst. Chiral Brønsted acids or Lewis acids can create a chiral environment around the reactants, influencing the facial selectivity of the cyclization step. While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of asymmetric catalysis are widely applied in the synthesis of other chiral heterocycles.

The use of chiral diols derived from natural sources is also a common strategy. For example, chiral 1,3-diols can be synthesized from carbohydrates or other components of the chiral pool. The condensation of these chiral diols with 2-methylbenzaldehyde would lead to the formation of diastereomerically enriched 1,3-dioxanes.

Table 2: Strategies for Chiral Induction in 1,3-Dioxane Synthesis

StrategyDescriptionPotential Application for this compound
Chiral Auxiliaries A chiral molecule is temporarily attached to one of the reactants to direct the stereochemical course of the reaction. wikipedia.orgA chiral protecting group could be placed on glycerol, or a chiral aldehyde derivative could be used. Evans' oxazolidinones are examples of effective chiral auxiliaries. wikipedia.org
Chiral Catalysts A chiral catalyst creates a chiral pocket that favors the formation of one enantiomer over the other.Chiral Lewis acids or Brønsted acids could be employed to catalyze the condensation of 2-methylbenzaldehyde and glycerol enantioselectively.
Chiral Substrates One of the starting materials is enantiomerically pure, and its chirality is transferred to the product.The use of an enantiopure derivative of glycerol as the starting 1,3-diol would lead to a chiral 1,3-dioxane product.

Green Chemistry Principles in the Synthesis of 1,3-Dioxan-5-ol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-aryl-1,3-dioxan-5-ols from glycerol, a renewable and readily available byproduct of biodiesel production, is inherently aligned with some of these principles, particularly the use of renewable feedstocks.

The application of green solvents is a key aspect of green chemistry. mdpi.combohrium.com Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs). mdpi.combohrium.com For instance, the synthesis of thiophenytoins has been successfully carried out in water as a green solvent. derpharmachemica.com The use of task-specific ionic liquids has also been shown to be effective in promoting condensation reactions at room temperature without the need for a separate solvent or catalyst. researchgate.net

Catalysis is another cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferred over homogeneous catalysts. For the synthesis of 2-phenyl-1,3-dioxan-5-ol, solid acid catalysts have been investigated to facilitate the reaction between glycerol and benzaldehyde, offering advantages in terms of catalyst recovery and process simplification.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. The condensation of an aldehyde with a diol to form a dioxane and water is a reaction with high atom economy.

Table 3: Application of Green Chemistry Principles to 1,3-Dioxan-5-ol Synthesis

Green Chemistry PrincipleApplication in 1,3-Dioxan-5-ol Synthesis
Use of Renewable Feedstocks Glycerol is a renewable raw material, often obtained as a byproduct of biodiesel production.
Use of Safer Solvents Replacing traditional organic solvents like toluene or cyclohexane (B81311) with water, ionic liquids, or solvent-free conditions. mdpi.combohrium.com
Catalysis Employing recyclable solid acid catalysts instead of corrosive and difficult-to-remove homogeneous acids like p-toluenesulfonic acid.
Atom Economy The acetalization reaction is an addition-elimination process with water as the only byproduct, leading to a high atom economy.
Energy Efficiency Developing catalytic systems that allow the reaction to proceed at lower temperatures, reducing energy consumption.

Stereochemical Investigations and Conformational Analysis of 2 2 Methylphenyl 1,3 Dioxan 5 Ol

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like cyclohexane (B81311), preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.demsu.edu However, the presence of two oxygen atoms introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced diaxial interactions. thieme-connect.de

The 1,3-dioxane ring exists in a dynamic equilibrium between two chair conformers. researchgate.net The energy barrier for this chair-chair interconversion is influenced by the substituents on the ring. researchgate.netresearchgate.net For the parent 1,3-dioxane, this barrier is lower than that of cyclohexane. The stability of a particular chair conformation is largely determined by the orientation of its substituents, with equatorial positions being generally more favorable for bulky groups to avoid steric strain from 1,3-diaxial interactions. youtube.comlibretexts.orgpressbooks.pub These interactions occur between an axial substituent and the axial hydrogens or other substituents on the same side of the ring. msu.edulibretexts.org

Quantum-chemical studies on substituted 1,3-dioxanes have identified various stationary points on the potential energy surface, including chair, twist, and boat conformations. researchgate.netresearchgate.net The chair conformer is typically the global minimum, while twist and boat forms represent higher energy states or transition states. researchgate.net The energy difference between the chair and twist forms in 1,3-dioxanes can be significant, with one study on a tetramethyl-1,3-dioxane derivative estimating it to be 29.8 kJ mol⁻¹. nih.gov

Table 1: Conformational Energy Parameters for Substituted 1,3-Dioxanes This table presents data on the energy differences and potential barriers for conformational changes in various substituted 1,3-dioxane systems, as determined by computational and experimental methods.

Compound DerivativeParameterValue (kcal/mol)MethodReference
5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxaneInterconversion Barrier (ΔG≠)8.9Low-temperature NMR researchgate.net
5-methyl-2,2-diphenyl-1,3-dioxaneΔG⁰ (5-methyl group in CDCl₃)1.45Quantum Chemical Calculation researchgate.net
5-methyl-2,2-diphenyl-1,3-dioxaneΔG⁰ (5-methyl group in C₆D₆)0.84Quantum Chemical Calculation researchgate.net

The hydroxyl group at the C-5 position introduces a significant conformational directing effect. In 5-hydroxy-1,3-dioxane, the conformer with the hydroxyl group in the axial position is surprisingly the most stable. chegg.com This preference is attributed to the stabilizing effect of intramolecular hydrogen bonding between the axial hydroxyl group and the ring's oxygen atoms. chegg.com This interaction can override the typical steric preference for an equatorial position. The presence of the hydroxyl group can also influence the electron density and reactivity of the ring system. mdpi.com

The 2-methylphenyl group at the C-2 position is a bulky substituent that strongly influences the conformational equilibrium. Generally, large substituents at the C-2 position of a 1,3-dioxane ring favor an equatorial orientation to minimize steric hindrance with the axial hydrogens at C-4 and C-6. thieme-connect.demsu.edu The presence of the methyl group on the phenyl ring further increases the steric bulk, reinforcing this preference.

However, in certain cases, an axial orientation of a phenyl group can be observed, particularly in the crystalline phase. bohrium.com The balance between equatorial and axial preference can be influenced by various factors, including the presence of other substituents and solvent effects. For instance, polar groups at the C-2 position may show a slight preference for the axial orientation compared to non-polar groups. researchgate.net

Stereoisomerism and Diastereotopicity

The substitution pattern of 2-(2-Methylphenyl)-1,3-dioxan-5-ol gives rise to stereoisomerism, a key feature of its chemical identity.

With substituents at both the C-2 and C-5 positions, this compound can exist as cis and trans diastereomers. In the cis isomer, the substituents are on the same side of the ring (one axial, one equatorial in the chair conformation), while in the trans isomer, they are on opposite sides (either both equatorial or both axial). researchgate.net

The relative stability of the cis and trans isomers is determined by the conformational energies of the substituents. researchgate.netdocumentsdelivered.com Generally, the isomer that can adopt a conformation with both bulky substituents in equatorial positions will be the most stable. libretexts.orglibretexts.org For 2,5-disubstituted 1,3-dioxanes, the trans isomer often corresponds to the diequatorial conformation and is therefore more stable. researchgate.net However, the specific energetic preference can be influenced by the nature of the substituents and any intramolecular interactions. documentsdelivered.com The equilibrium between cis and trans isomers can be established during synthesis, often catalyzed by acid. researchgate.net

The presence of a chiral center in this compound (at C-5 and potentially at C-2 depending on the relative orientation of the substituents) renders certain protons and carbon atoms diastereotopic. researchgate.netmasterorganicchemistry.com Diastereotopic nuclei are chemically non-equivalent and, in principle, will have different chemical shifts in NMR spectroscopy. masterorganicchemistry.commasterorganicchemistry.com

For example, the two protons of the methylene (B1212753) group at C-4 (and C-6) are diastereotopic. Their chemical non-equivalence arises from their different spatial relationships to the substituents on the chiral ring. This diastereotopicity can be observed in the ¹H NMR spectrum as distinct signals for the axial and equatorial protons. researchgate.net The magnitude of this difference in chemical shift is dependent on the conformation of the ring and the nature and orientation of the substituents. researchgate.net The presence of a chiral substituent can induce diastereotopicity in groups that are several bonds away. researchgate.net

Anomeric and Stereoelectronic Effects in 1,3-Dioxanes

The conformation of the 1,3-dioxane ring is predominantly a chair-like structure, similar to cyclohexane. However, the presence of two oxygen atoms introduces significant stereoelectronic interactions that can override purely steric considerations. thieme-connect.de One of the most prominent of these is the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy an axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This counterintuitive preference is a result of stabilizing hyperconjugative interactions between the lone pairs of the ring heteroatoms and the antibonding orbital of the C2-substituent bond.

Experimental Observations of Stereoelectronic Interactions

Experimental studies, primarily using NMR spectroscopy and X-ray crystallography, have provided a wealth of data on the conformational equilibria of substituted 1,3-dioxanes. For 2-substituted 1,3-dioxanes, the position of the conformational equilibrium between the axial and equatorial conformers is highly dependent on the nature of the substituent.

Generally, bulky substituents at the C2 position favor an equatorial orientation to minimize diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de However, when the substituent is an alkoxy group, the anomeric effect can lead to a significant population of the axial conformer. thieme-connect.decapes.gov.br For instance, in 2-methoxy-1,3-dioxane, the axial conformer is stabilized by the anomeric effect. acs.org

The hydroxyl group at the C5 position also plays a crucial role. An axial hydroxyl group can experience destabilizing 1,3-diaxial interactions with axial hydrogens at C2 and C4/C6. Conversely, an equatorial hydroxyl group is generally more sterically favored. The interplay between the orientation of the 2-aryl group and the 5-hydroxyl group will dictate the most stable conformation.

Table 1: Conformational Free Energy Differences (ΔG°) for Substituents in 1,3-Dioxane Systems

Substituent Position ΔG° (kcal/mol) Preferred Orientation Reference
Methoxy C2 Varies Axial (Anomeric Effect) thieme-connect.deacs.org
Phenyl C2 -3.1 Equatorial
Methyl C5 -0.8 Equatorial

Note: Values are generalized from studies on substituted 1,3-dioxanes and provide a qualitative understanding.

Theoretical Explanations of Anomeric Contributions

The theoretical basis of the anomeric effect has been a subject of extensive investigation, with two primary explanations: the hyperconjugation model and the dipole-dipole repulsion model.

The now widely accepted explanation involves hyperconjugation, a stabilizing delocalization of electrons. In the axial conformer of a 2-substituted 1,3-dioxane, a non-bonding (n) electron pair on one of the ring oxygen atoms is anti-periplanar to the antibonding (σ) orbital of the bond between the anomeric carbon (C2) and the substituent. This geometric arrangement allows for effective overlap and delocalization of the lone pair electrons into the σ orbital (n → σ* interaction). acs.orgacs.org This interaction is a stabilizing two-electron, two-orbital interaction that lowers the energy of the axial conformer. wikipedia.org This delocalization also has structural consequences, leading to a lengthening of the C2-substituent bond and a shortening of the O-C2 bond.

The dipole-dipole repulsion model, which was an earlier explanation, suggested that the preference for the axial conformer was due to the minimization of electrostatic repulsion between the dipoles of the ring oxygen atoms and the dipole of the C2-substituent bond. However, numerous computational and experimental studies have shown that this electrostatic model is insufficient to fully account for the observed conformational preferences, and that hyperconjugation is the dominant contributor to the anomeric effect. acs.orgacs.org

Natural Bond Orbital (NBO) analysis is a computational method that has been instrumental in quantifying the contributions of these stereoelectronic interactions. nih.gov NBO calculations allow for the dissection of the wavefunction into localized bonding and non-bonding orbitals and the calculation of the stabilization energies associated with their interactions. These calculations consistently show significant stabilization energies for the n → σ* interactions in the axial conformers of 2-alkoxy-1,3-dioxanes. nih.gov

For this compound, the anomeric effect involving the 2-aryl substituent is generally weaker than that for an alkoxy group. However, the possibility of stabilizing interactions between the oxygen lone pairs and the π-system of the phenyl ring cannot be entirely dismissed and would be a subject for detailed computational analysis.

Table 2: Key Stereoelectronic Interactions in 1,3-Dioxanes

Interaction Type Description Consequence
n → σ* (Anomeric) Delocalization of an oxygen lone pair into the antibonding orbital of an axial C2-substituent. Stabilization of the axial conformer.
σ → σ* Interaction between bonding and antibonding orbitals of adjacent sigma bonds. Influences bond lengths and angles.
n(p) → σ*(C-H) Hyperconjugative interaction involving oxygen lone pairs and C-H bonds. Affects C-H bond lengths and coupling constants. researchgate.net

This table summarizes the principal stereoelectronic effects that govern the conformation of 1,3-dioxane rings.

Reactivity and Reaction Mechanisms of 2 2 Methylphenyl 1,3 Dioxan 5 Ol and Its Derivatives

Reactions Involving the Hydroxyl Group at C-5

The secondary hydroxyl group at the C-5 position is a primary site for various chemical transformations, including esterification, etherification, and oxidation. The stereochemistry of this hydroxyl group, whether axial or equatorial, can significantly influence the rate and outcome of these reactions.

Esterification and Etherification Reactions

The conversion of the C-5 hydroxyl group into esters and ethers is a fundamental transformation. Esterification is typically achieved by reacting the alcohol with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine.

Kinetic studies on analogous 5-hydroxy-1,3-dioxane derivatives reveal that the reactivity of the hydroxyl group is sensitive to its spatial orientation. acs.org Equatorial hydroxyl groups generally exhibit higher reactivity compared to their axial counterparts due to reduced steric hindrance. acs.org The rate of esterification is also influenced by the steric bulk of the acylating agent, with less hindered reagents reacting more readily. acs.org

Table 1: General Reactivity Trends in the Esterification of 5-Hydroxy-1,3-dioxanes

Hydroxyl Group Orientation Acylating Agent Relative Reactivity
Equatorial Less Sterically Hindered Higher
Axial Less Sterically Hindered Lower
Equatorial More Sterically Hindered Reduced

Etherification, on the other hand, can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. The choice of a strong, non-nucleophilic base is crucial to favor the formation of the alkoxide without promoting side reactions.

Oxidation Pathways of the Hydroxyl Functionality

The secondary alcohol at C-5 can be oxidized to the corresponding ketone, 2-(2-methylphenyl)-1,3-dioxan-5-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, non-chromium-based methods like the Swern and Dess-Martin periodinane oxidations. usask.cathieme-connect.com

In a patented process, the related compound 2-phenyl-1,3-dioxan-5-one (B2960626) is synthesized through the oxidation of 2-phenyl-1,3-dioxan-5-ol (B158224), highlighting the industrial relevance of this transformation. google.com The resulting 1,3-dioxan-5-ones are valuable synthetic intermediates. usask.ca

Ring-Opening and Polymerization Reactions

The 1,3-dioxane (B1201747) ring, while generally stable under neutral and basic conditions, is susceptible to cleavage under acidic conditions. This reactivity can be harnessed for various synthetic purposes, including ring-opening polymerization.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed ring-opening of 1,3-dioxanes is a classic example of acetal (B89532) hydrolysis. The mechanism typically initiates with the protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst. This protonation makes the oxygen a better leaving group. Subsequently, the C2-O bond cleaves to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile present in the reaction medium. In the presence of water, this leads to the hydrolysis of the acetal, yielding the parent 1,3-diol and the corresponding aldehyde, in this case, 2-methylbenzaldehyde (B42018). researchgate.netthieme-connect.de

The regioselectivity of the ring opening can be influenced by the substituents on the dioxane ring and the nature of the nucleophile. In carbohydrate chemistry, for instance, the regioselective opening of benzylidene acetals (a type of 2-aryl-1,3-dioxane) is a powerful tool for the selective protection and deprotection of hydroxyl groups. researchgate.net

Ring-Opening Polymerization of 1,3-Dioxane Monomers

While specific studies on the ring-opening polymerization (ROP) of 2-(2-methylphenyl)-1,3-dioxan-5-ol are not prevalent, the polymerization of related 1,3-dioxane and dioxolane monomers has been investigated. Cationic ROP is a common method for polymerizing such cyclic acetals. rsc.org The polymerization is typically initiated by a cationic species that attacks one of the oxygen atoms, leading to ring cleavage and the formation of a propagating chain with a cationic end group.

The structure of the monomer, particularly the substituents on the ring, can have a significant impact on the polymerizability and the properties of the resulting polymer. For instance, studies on the ROP of 2-methylene-1,3-dioxepane (B1205776) and related compounds have shown that the presence of different substituents can influence the extent of ring-opening versus vinyl polymerization.

Substitution Reactions on the 1,3-Dioxane Ring

Direct substitution on the carbon atoms of the 1,3-dioxane ring is less common than reactions involving the substituents. However, reactions that proceed via the hydroxyl group at C-5 can lead to substitution on the ring, sometimes accompanied by rearrangements.

A notable example is the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) and carbon tetrabromide. This reaction does not simply result in the substitution of the hydroxyl group with a bromine atom while retaining the dioxane ring. Instead, it yields a mixture of diastereomeric 2-phenyl-4-bromomethyl-1,3-dioxolans, indicating a ring contraction has occurred. rsc.org This rearrangement suggests the formation of an intermediate that facilitates the cleavage of a C-O bond within the dioxane ring and the subsequent formation of the more stable five-membered dioxolane ring. This highlights the potential for complex reaction pathways in the functionalization of the 1,3-dioxan-5-ol (B53867) system.

Nucleophilic Substitution at Adjacent Carbons

The reactivity of the 1,3-dioxane ring system, a core structure in this compound, is significantly influenced by the presence of the two oxygen atoms. These heteroatoms affect the electron distribution and stereochemistry of the ring, which in turn dictates the pathways of nucleophilic substitution reactions at carbon atoms adjacent to the ring.

Research into related 1,3-dioxane derivatives has shown that nucleophilic substitution reactions can be strategically employed to introduce a variety of functional groups. For instance, the conversion of benzylic bromides to the corresponding azides via nucleophilic substitution with sodium azide (B81097) is a key step in one-pot reactions that subsequently form bis(1,2,3-triazole) derivatives. nih.gov This process involves the in-situ generation of a benzyl (B1604629) azide, which is then trapped by an alkyne in a copper-catalyzed cycloaddition. nih.gov The efficiency of such one-pot procedures, combining nucleophilic substitution and click reactions, has been demonstrated with various substituted benzylic bromides, leading to good to excellent yields of the desired triazole products. nih.gov

Furthermore, the 1,3-dioxane structure itself can be a precursor to other valuable functional groups. For example, enantioenriched 1,3-dioxanes can be transformed into the corresponding 1,3-diols without loss of enantiopurity. researchgate.net This highlights the utility of the dioxane as a protecting group that can be removed under specific conditions to reveal a diol functionality, which is a common structural motif in many pharmaceutically active compounds. researchgate.net The stereochemistry of the 1,3-dioxane ring, which can be controlled during its synthesis, plays a crucial role in determining the stereochemical outcome of these subsequent reactions. nih.gov

The general reactivity pattern for nucleophilic substitution in systems containing a 1,3-dioxane ring often involves an initial activation step, followed by the attack of a nucleophile. The regioselectivity and stereoselectivity of these reactions are governed by a combination of steric and electronic factors, including the conformation of the dioxane ring and the nature of the substituents. nih.gov

Halogenation of 1,3-Dioxane Derivatives

Halogenation reactions on the 1,3-dioxane ring system provide a pathway to functionalized derivatives that can serve as intermediates in organic synthesis. The presence of the oxygen atoms in the 1,3-dioxane ring influences the regioselectivity of halogenation.

While direct halogenation of the this compound is not extensively detailed in the provided context, studies on related structures offer insights. For example, the synthesis of novel bacterial topoisomerase inhibitors has involved the use of halogenated precursors in the construction of complex molecules containing a 1,3-dioxane moiety. nih.gov In one synthetic route, a bromoquinoline was used as a starting material, which was then elaborated to include the 1,3-dioxane ring. nih.gov

The introduction of halogens can also be a key step in creating precursors for other reactions, such as the previously mentioned nucleophilic substitutions to form azides from benzylic bromides. nih.gov The reactivity of halogenated 1,3-dioxane derivatives would be dependent on the position of the halogen and the reaction conditions employed.

The stereochemistry of 1,3-dioxane derivatives, which has been studied using NMR methods, is a critical factor in their reactivity. The orientation of substituents on the dioxane ring can influence the accessibility of reaction sites for halogenation and subsequent transformations. researchgate.net

Computational Studies on Reaction Pathways and Kinetics

Bond Dissociation Energies and Radical Formation in 1,3-Dioxanes

Computational chemistry provides valuable insights into the reactivity of molecules like 1,3-dioxanes by calculating fundamental properties such as bond dissociation energies (BDEs). BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals. ucsb.eduyoutube.com Bonds with lower BDEs are more susceptible to cleavage and are often the sites where radical reactions initiate. youtube.com

Theoretical studies on ethers, including cyclic ethers like 1,4-dioxane (B91453), have shown that the C-H bond dissociation enthalpy is influenced by factors such as hyperconjugation and ring strain. ul.pt For instance, the C-H bond dissociation enthalpy of 1,4-dioxane is significantly lower than that of similar acyclic ethers, a difference attributed to the release of ring strain upon radical formation. ul.pt When a C-H bond is broken at a position alpha to an oxygen atom, hyperconjugation between the oxygen's non-bonding orbital and the half-occupied orbital of the carbon radical stabilizes the resulting radical, leading to a decrease in the C-O bond length. ul.pt

These computational findings are crucial for understanding the initial steps of radical-mediated processes such as combustion and pyrolysis. The weakest bonds in the molecule are the most likely to break first, initiating a chain reaction. For 1,3-dioxanes, the C-H bonds adjacent to the oxygen atoms are expected to have lower BDEs due to the stabilizing effect of the oxygen on the resulting radical.

Table 1: Representative Bond Dissociation Energies (BDEs) at 298 K

BondBDE (kJ/mol)BDE (kcal/mol)
C-H in Methane (B114726)439.3 ± 0.2~105
Primary C-H in Ethane (B1197151)423.0 ± 1.7~101
O-O in Peroxides~138~33

Note: The values presented are general and can vary depending on the specific molecular environment. To convert kJ/mol to kcal/mol, divide by 4.184. ucsb.edu The data for methane and ethane are provided for comparison. The low BDE of the O-O bond in peroxides makes them common radical initiators. youtube.com

Kinetic Modeling of Combustion Chemistry in 1,3-Dioxane Systems

Kinetic modeling is a powerful tool used to simulate and understand the complex chemical reactions that occur during combustion. youtube.comyoutube.com These models consist of large databases of elementary reactions with their corresponding rate coefficients, as well as thermochemical and transport properties for all species involved. youtube.com

For cyclic ethers like 1,3-dioxane and its isomer 1,3-dioxolane (B20135), detailed kinetic models have been developed to predict their oxidation behavior under various conditions. researchgate.net Experimental data from jet-stirred reactors, rapid compression machines, and flame speed measurements are used to validate and refine these models. researchgate.net Studies comparing the combustion of 1,3-dioxane and 1,3-dioxolane have revealed that despite their structural similarities, their combustion chemistry and pollutant formation can differ significantly. researchgate.net

The development of these kinetic models often relies on theoretical calculations to determine reaction rate coefficients and thermochemical data, especially for reactions that are difficult to study experimentally. researchgate.netyoutube.com The models can then be used to predict important combustion properties such as ignition delay times and laminar flame speeds. researchgate.net For instance, it has been found that the reaction OCHO = CO2 + H is critical for accurately predicting the oxidation of 1,3-dioxolane. researchgate.net

The ultimate goal of this research is to develop predictive kinetic models that can be used to understand the combustion of a wide range of fuels, including complex hydrocarbon mixtures and renewable e-fuels. youtube.comyoutube.com These models are essential for designing more efficient and cleaner combustion engines and for assessing the environmental impact of different fuels.

Advanced Spectroscopic and Structural Characterization of 2 2 Methylphenyl 1,3 Dioxan 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(2-Methylphenyl)-1,3-dioxan-5-ol, which exists as cis and trans diastereoisomers, NMR is particularly crucial for assigning the relative stereochemistry. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, and the orientation of the substituents (equatorial or axial) significantly influences the NMR spectrum. thieme-connect.de

Proton NMR (¹H NMR) for Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in differentiating between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the protons on the dioxane ring are highly sensitive to their spatial orientation.

In the case of related 2-aryl-1,3-dioxan-5-ols, the stereochemistry is often assigned by analyzing the signals of the protons at positions 4, 5, and 6 of the dioxane ring. The coupling constants between these protons, particularly the vicinal coupling constants (³J), are governed by the dihedral angle as described by the Karplus equation. organicchemistrydata.orglibretexts.org

For the cis isomer, where the hydroxyl group and the 2-methylphenyl group are on the same side of the ring, the hydroxyl group typically occupies an equatorial position to minimize steric hindrance. This leads to specific coupling patterns for the axial and equatorial protons of the dioxane ring. In contrast, the trans isomer will exhibit a different set of coupling constants reflecting the different dihedral angles between adjacent protons.

Interactive Data Table: Representative ¹H NMR Data for a Related 2-Aryl-1,3-dioxan-5-ol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H-2 (benzylic)~5.5s--
H-4a, H-6a (axial)~3.8ddJ ≈ 11.5, 5.0Axial
H-4e, H-6e (equatorial)~4.2ddJ ≈ 4.0, 2.5Equatorial
H-5~3.9m-Axial/Equatorial
OHVariablebr s--
Aryl-H7.2-7.5m--
Methyl-H~2.4s--

Note: This table is a generalized representation based on data for similar 2-aryl-1,3-dioxan-5-ols and serves as an illustrative guide.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dioxane ring are indicative of their substitution and stereochemical environment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2101-104
C-4, C-665-70
C-568-72
C-1' (Aromatic)138-140
C-2' (Aromatic, with methyl)135-137
C-3', C-4', C-5', C-6' (Aromatic)125-130
Methyl Carbon18-22

Note: These are predicted values based on the analysis of related structures and general substituent effects in ¹³C NMR.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful techniques for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

COSY: A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network within the dioxane ring and confirm the assignments made from the 1D ¹H NMR spectrum.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining the through-space proximity of protons, which is crucial for conformational analysis and for confirming the stereochemical relationship between the substituents on the dioxane ring. For instance, a NOESY experiment could show a correlation between the axial proton at C-2 and other axial protons on the ring, confirming a chair conformation. Conformational analysis of 5-substituted 1,3-dioxanes has been performed using such techniques. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of Dioxane Diastereoisomers

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pathways are often characteristic of the compound's structure. For 1,3-dioxanes, common fragmentation pathways involve the cleavage of the dioxane ring. docbrown.infodocbrown.info

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 194 (for C₁₁H₁₄O₃). Key fragmentation patterns for substituted 1,3-dioxanes often include the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules from the ring. The presence of the 2-methylphenyl group would also lead to characteristic fragments, such as a tropylium-like ion or ions resulting from cleavage at the benzylic position. The fragmentation of related aromatic compounds often shows the formation of stable benzopyrylium ions. nih.gov

While specific EI-MS data for the title compound is not available, the fragmentation of the parent 1,3-dioxane shows characteristic losses. nist.gov The analysis of diastereoisomers by MS can sometimes reveal subtle differences in the relative intensities of certain fragment ions, which can be correlated with the stereochemistry of the molecule.

Interactive Data Table: Plausible EI-MS Fragmentation Ions for this compound

m/zPlausible Fragment StructureFragmentation Pathway
194[C₁₁H₁₄O₃]⁺•Molecular Ion (M⁺•)
193[C₁₁H₁₃O₃]⁺[M-H]⁺
164[C₁₀H₁₂O₂]⁺•[M - CH₂O]⁺•
119[C₈H₇O]⁺Loss of the dioxane ring portion
91[C₇H₇]⁺Tropylium ion from the tolyl group

Note: This table presents plausible fragment ions based on known fragmentation patterns of similar compounds.

Correlation of Mass Spectral Data with Theoretical Calculations

In the absence of extensive experimental data, theoretical calculations can be a powerful tool to predict and understand the mass spectral fragmentation of a molecule. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the enthalpies of formation of various potential fragment ions. researchgate.net By comparing the calculated stabilities of different fragment ions, it is possible to predict the most likely fragmentation pathways.

This approach, which correlates experimental mass spectral data with theoretical calculations, has been successfully applied to study the stereochemistry of 1,3-dioxane derivatives. The relative intensities of fragment ions in the mass spectra of diastereoisomers can be rationalized by the calculated thermodynamic stabilities of the corresponding fragment ions and the precursor molecular ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise atomic arrangement of a molecule in its crystalline solid state. For this compound, this technique offers unparalleled insight into its conformational preferences and the non-covalent interactions that govern its crystal packing.

Elucidation of Chair Conformations in Crystalline State

In the solid state, the six-membered 1,3-dioxane ring of compounds like this compound typically adopts a chair conformation, as this arrangement minimizes torsional strain and steric repulsion between substituents. nih.gov Studies on analogous compounds, such as 2-(2-nitrophenyl)-1,3-dioxan-5-ol, have confirmed through X-ray diffraction that the dioxane ring is non-planar and puckered into a distinct chair form. nih.gov

In this conformation, substituents on the ring can occupy either axial or equatorial positions. To achieve maximum thermodynamic stability, bulky substituents preferentially orient themselves in the equatorial position to avoid unfavorable 1,3-diaxial interactions. For this compound, both the 2-methylphenyl group at the C2 position and the hydroxyl group at the C5 position are expected to reside in equatorial positions. nih.gov This arrangement minimizes steric hindrance, leading to a more stable crystalline lattice. nih.gov The determination of crystal structures for similar molecules, such as 2,2-dimethyl-1,3-dioxan-5-ol, further supports the stability of the chair conformation in this class of compounds. nih.govsigmaaldrich.com

Table 1. Crystallographic Data for an Analogous Compound: 2-(2-Nitrophenyl)-1,3-dioxan-5-ol.
ParameterValue
Chemical FormulaC10H11NO5
Molecular Weight225.20 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.0166 (4)
b (Å)10.6499 (5)
c (Å)12.4109 (6)
β (°)101.221 (1)
Volume (Å3)1039.34 (9)
Z4
Data derived from a study on a structurally similar compound to illustrate typical crystallographic parameters. nih.gov

Analysis of Hydrogen Bonding and Intermolecular Interactions

The solid-state architecture of this compound is significantly stabilized by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The hydroxyl (-OH) group at the C5 position is a classic hydrogen-bond donor. In the crystal lattice, it forms strong O-H···O hydrogen bonds with oxygen atoms of adjacent molecules, specifically the ring oxygen atoms or the hydroxyl oxygen of a neighboring molecule. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity, particularly concerning its stereoisomers.

High-Performance Liquid Chromatography (HPLC) of Dioxane Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying isomers of dioxane derivatives. The separation is typically achieved using reverse-phase (RP) chromatography. sielc.comsielc.com In this mode, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used in conjunction with a polar mobile phase. researchgate.netnih.gov

For the analysis of this compound and its isomers, a gradient elution is often employed, starting with a higher polarity mobile phase (e.g., high water content) and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol. This allows for the effective separation of the cis and trans isomers, which have slightly different polarities and interactions with the stationary phase. Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity. nih.gov

Table 2. Typical HPLC Conditions for Analysis of Dioxane Derivatives.
ParameterCondition
ColumnReverse-Phase C18 or C8 (e.g., LiChrospher CH-8) nih.gov
Mobile PhaseAcetonitrile and Water sielc.comnih.gov
ElutionGradient or Isocratic
DetectionUV-Vis (typically ~200-260 nm) nih.gov
ApplicationSeparation of isomers, purity assessment sigmaaldrich.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical tool, providing both separation and structural identification of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. jmchemsci.comcardiff.ac.uk

The mass spectrum of this compound will show a molecular ion peak [M]+ corresponding to its molecular weight (194.23 g/mol ). nih.gov However, the most valuable information comes from the fragmentation pattern. The fragmentation of the 1,3-dioxane ring is a characteristic process. docbrown.info Common fragmentation pathways include:

Loss of a hydrogen atom to give a stable [M-1]+ ion. docbrown.info

Cleavage adjacent to the oxygen atoms (alpha-cleavage), leading to the loss of substituents. libretexts.org

Fragmentation of the dioxane ring itself, producing characteristic ions such as [CH₂O]+ (m/z 30) or fragments containing the C5-OH group. docbrown.info

Loss of the 2-methylphenyl group.

Rearrangements, such as the loss of a water molecule from the hydroxyl group, can also occur. libretexts.org

Analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure. miamioh.edu

Table 3. Predicted Key Fragments in the GC-MS Analysis of this compound.
m/z ValuePossible Fragment IonFragmentation Pathway
194[C11H14O3]+Molecular Ion (M+)
193[C11H13O3]+Loss of H atom ([M-H]+)
103[C4H7O3]+Loss of tolyl group ([M - C7H7]+)
91[C7H7]+Tolyl cation (tropylium ion)
87[C4H7O2]+Cleavage of dioxane ring
57[C3H5O]+Cleavage of dioxane ring
31[CH3O]+Fragment from dioxane ring

Computational and Theoretical Studies on 2 2 Methylphenyl 1,3 Dioxan 5 Ol

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time.

MD simulations can model the conformational changes of 2-(2-methylphenyl)-1,3-dioxan-5-ol in a more dynamic fashion than static quantum calculations. By simulating the motion of the atoms over time, it is possible to observe transitions between different chair and boat conformations and to understand the pathways of these transformations. This is particularly relevant for flexible molecules where multiple conformations may be accessible at room temperature. For complex systems, MD can help to sample the conformational space and identify the most populated states.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by including explicit solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent can stabilize or destabilize certain conformations. For example, a polar solvent might favor conformations with a larger dipole moment, while a nonpolar solvent might favor less polar conformers. The intramolecular hydrogen bonding that may favor an axial hydroxyl group in the gas phase could be disrupted in a protic solvent that can form intermolecular hydrogen bonds. thieme-connect.de

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a molecule. A primary application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. researchgate.netscilit.combohrium.com

By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. researchgate.netgithub.io These calculations are typically performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts are highly sensitive to the molecular geometry, making them an excellent tool for distinguishing between different conformers or stereoisomers. For this compound, predicting the NMR spectra for the various possible chair conformations (e.g., equatorial vs. axial substituents) and comparing them to experimental data would be a definitive way to establish the dominant conformation in solution.

The following table provides an example of how experimental and calculated ¹³C NMR chemical shifts are compared for structural elucidation in related complex organic molecules.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) - Structure ACalculated δ (ppm) - Structure B
C1170.1172.5175.4
C285.386.189.2
C378.979.581.0
C475.476.078.3
C570.271.172.5
This is a representative table illustrating the methodology; data is not specific to this compound. scilit.com

A strong correlation between the experimental and calculated shifts for one of the proposed structures would provide compelling evidence for its correctness.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard tool in chemical research for structure elucidation and verification. rsc.orgmdpi.com The primary method employed for this purpose is Density Functional Theory (DFT), often combined with the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov This methodology allows for the calculation of the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts.

For a molecule such as this compound, a typical computational workflow would involve:

Conformational Analysis : The 1,3-dioxan ring exists in a chair conformation, and the substituents—the 2-methylphenyl group at the C2 position and the hydroxyl group at the C5 position—can adopt either axial or equatorial orientations. A thorough computational study would first identify all stable conformers and their relative energies.

Geometry Optimization : The molecular geometry of each stable conformer would be optimized using a selected DFT functional and basis set. nih.gov

NMR Calculation : Using the optimized geometries, GIAO-DFT calculations are performed to compute the nuclear magnetic shielding constants. nih.gov

Data Analysis : The calculated shielding constants are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory, to yield the final predicted chemical shifts.

Computational Prediction of Mass Fragmentation Patterns

While detailed computational studies on the specific fragmentation pathways of this compound under mass spectrometry (MS) conditions are not extensively documented, predictive data regarding its behavior in a mass spectrometer can be generated. Computational tools can predict the mass-to-charge ratio (m/z) of various adducts that the molecule is likely to form.

Furthermore, properties such as the Collision Cross Section (CCS) can be computationally predicted. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predictions are valuable for identifying the compound in complex mixtures.

The following table presents the computationally predicted m/z and CCS values for various adducts of this compound. scispace.com

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺195.10158141.2
[M+Na]⁺217.08352147.6
[M-H]⁻193.08702147.8
[M+NH₄]⁺212.12812157.3
[M+K]⁺233.05746147.8
[M+H-H₂O]⁺177.09156134.8
[M+HCOO]⁻239.09250159.6
[M+CH₃COO]⁻253.10815180.0

Table generated from data available in the PubChem database. scispace.com

These predicted values serve as a reference for experimental mass spectrometry, aiding in the detection and tentative identification of this compound. scispace.com

Applications of 2 2 Methylphenyl 1,3 Dioxan 5 Ol in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Complex Molecule Synthesis

The structural framework of 2-(2-Methylphenyl)-1,3-dioxan-5-ol, featuring a chiral center and multiple oxygen functionalities, positions it as a promising candidate for the synthesis of complex, stereochemically defined molecules.

Precursor for Stereodefined Polyoxygenated Compounds

While direct studies on this compound as a precursor for stereodefined polyoxygenated compounds are not extensively documented, the broader class of 1,3-dioxane (B1201747) derivatives is well-established in this capacity. For instance, stereoselective syntheses of molecules containing multiple 1,3-diol units often utilize chiral 1,3-dioxane building blocks. rsc.org The synthesis of optically pure 1,2-diols and 1,3-diols is crucial for the pharmaceutical industry, as these motifs are present in numerous drugs and natural products. nih.gov The inherent chirality of this compound, derived from the glycerol (B35011) backbone, can be exploited to control the stereochemistry of subsequent reactions, making it a valuable starting material for the synthesis of complex natural products and their analogues. The related 1,3-dioxan-5-one (B8718524) derivatives have been shown to undergo stereoselective annelation reactions to produce highly oxygenated cyclohexane (B81311) rings, which are core structures in natural products like phyllaemblic acid. nih.gov

Utility in Asymmetric Transformations

The field of asymmetric synthesis benefits from the use of chiral auxiliaries and building blocks to induce stereoselectivity. nih.gov Arylindolyl indolin-3-ones with both axial and central chirality have been synthesized using chiral phosphoric acid-catalyzed asymmetric reactions. rsc.org Although specific applications of this compound in this context are not widely reported, its structural features suggest potential utility. The 2-aryl-1,3-dioxane moiety can act as a chiral template, directing the approach of reagents to a prochiral center in a molecule. The stereochemistry of the dioxane ring can influence the facial selectivity of reactions at a remote functional group. For example, the synthesis of all stereoisomers of dihydrokawain-5-ol has been achieved, demonstrating the controlled synthesis of chiral centers in related structures. acs.org The development of catalytic asymmetric methods for the synthesis of optically pure 1,n-diols from bulk chemicals remains a significant area of research. nih.gov

Role in Polymer Chemistry and Functional Materials

The 1,3-dioxane ring system is not only a useful protecting group in organic synthesis but also a monomer that can undergo ring-opening polymerization to produce functional polymers.

Integration into Polymer Electrolyte Systems

Solid polymer electrolytes are a key component of next-generation lithium-ion batteries, offering improved safety over liquid electrolytes. In-situ polymerization of cyclic ethers and acetals is a promising strategy for fabricating solid polymer electrolytes with excellent interfacial contact with the electrodes. nih.gov Notably, the in-situ polymerization of 1,3-dioxane has been shown to produce a polymer electrolyte with superior oxidation stability (over 4.7 V) compared to its five-membered ring analogue, 1,3-dioxolane (B20135). rsc.orgresearchgate.net This enhanced stability is attributed to the longer alkyl chain in the six-membered ring, which lowers the highest occupied molecular orbital (HOMO) energy level. rsc.org The resulting poly(1,3-dioxane) electrolyte also exhibits a high Li+ transference number (0.75) and promotes the formation of a robust solid-electrolyte interphase. rsc.org While the direct use of this compound in such systems has not been reported, its 1,3-dioxane core structure suggests its potential as a monomer for creating stable polymer electrolytes. The pendant 2-methylphenyl group could influence the polymer's mechanical and thermal properties.

Polymer Electrolyte SystemKey FindingsReference
In-situ polymerized 1,3-dioxaneSuperior oxidation stability (>4.7 V), high Li+ transference number (0.75) rsc.orgresearchgate.net
In-situ polymerized 1,3-dioxolaneGood compatibility with lithium metal, but lower oxidation stability mdpi.comrsc.org
Poly(1,3-dioxolane) gel electrolyteExcellent ionic conductivity at low temperatures (-20 °C) mdpi.com

Model System for Conformational Analysis

The 1,3-dioxane ring is a classic model for studying conformational analysis due to its well-defined chair and twist-boat conformations. The substituents on the ring influence the conformational equilibrium and the barriers to ring inversion. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the pathways for conformational isomerizations of the equatorial and axial chair conformers. researchgate.netepa.gov The structure of 2-(2-nitrophenyl)-1,3-dioxan-5-ol has been shown to adopt a chair conformation with the hydroxyl and 2-nitrophenyl groups in equatorial positions to minimize steric hindrance. nih.gov Similarly, in (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, the 1,3-dioxane ring adopts a chair conformation with the phenyl substituent in an equatorial position. asianpubs.org The stereochemistry of acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediols has been investigated using NMR methods, revealing the equatorial orientation of the aromatic ring with respect to both heterocycles. researchgate.net These studies provide a strong basis for predicting the conformational behavior of this compound, which would likely exist predominantly in a chair conformation with the bulky 2-methylphenyl group in an equatorial position to minimize 1,3-diaxial interactions. The hydroxyl group at the 5-position would also preferentially occupy an equatorial position. Detailed NMR and computational studies on this compound would provide valuable data on the subtle interplay of steric and electronic effects on its three-dimensional structure.

CompoundMethod of AnalysisKey Conformational FindingsReference
5-Alkyl- and 5-phenyl-1,3-dioxanesQuantum-chemical calculations, NMRCharacterization of chair and twist conformers and isomerization pathways. researchgate.netepa.gov
2-(2-Nitrophenyl)-1,3-dioxan-5-olX-ray crystallographyChair conformation with equatorial substituents. nih.gov
(5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanolX-ray crystallographyChair conformation with equatorial phenyl group. asianpubs.org
Acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediolsNMR spectroscopyEquatorial orientation of the aromatic ring. researchgate.net

Studying Anomeric and Gauche Effects in Six-Membered Rings

The conformational preferences of substituted 1,3-dioxanes are dictated by a combination of steric and stereoelectronic effects. Among the most significant of these are the anomeric and gauche effects, which are critical in understanding the structure and stability of carbohydrates and other heterocyclic compounds. While direct research specifically isolating these effects in this compound is limited, its behavior can be understood by analyzing related structures.

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a compound like this compound, the large 2-methylphenyl group at the C2 position is expected to strongly prefer an equatorial orientation to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C4 and C6. Similarly, studies on the closely related 2-(2-nitrophenyl)-1,3-dioxan-5-ol show that both the C2-aryl and C5-hydroxyl groups occupy equatorial positions to minimize steric hindrance. nih.govnih.gov

The anomeric effect, typically referring to the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2 in this case), is less of a driving factor for the C2-aryl group itself. However, the interplay of electronic effects from the aryl substituent and the gauche interactions of the C5-hydroxyl group creates a complex conformational landscape that is a subject of research interest. researchgate.netbeilstein-journals.org

Table 1: Conformational Preferences in Substituted 1,3-Dioxanes

This table illustrates the general conformational preferences for substituents on the 1,3-dioxane ring, which helps in predicting the structure of this compound.

Substituent PositionSubstituent GroupPreferred ConformationPrimary Driving Factor(s)
C2Phenyl, 2-MethylphenylEquatorialSteric Hindrance
C5Hydroxyl (-OH)Equatorial (generally)Steric Hindrance
C5Hydroxyl (-OH)Axial (can be stabilized)Gauche Effect, Intramolecular H-Bonding

Investigation of Intermolecular Interactions (e.g., Salt Effects)

The oxygen-rich environment of the 1,3-dioxan-5-ol (B53867) framework, with two ether oxygens and a hydroxyl group, makes it an excellent model for studying how metal cations interact with organic molecules. researchgate.net These intermolecular interactions are fundamental to molecular recognition, catalysis, and various biological processes.

Research on 2-phenyl-5-hydroxy-1,3-dioxane, a close analog of the title compound, has demonstrated that the addition of inorganic salts can significantly alter the compound's conformational equilibrium. researchgate.net The equilibrium is between the trans isomer, where the C5-hydroxyl group is in a sterically favored equatorial position, and the cis isomer, where it is in an axial position.

In the absence of salts, the equatorial conformer is more stable. However, the addition of certain metal cations can shift the equilibrium to favor the axial conformer. This shift is caused by the chelation of the metal ion by the axial hydroxyl group and one or both of the ring's ether oxygens. This coordination stabilizes the otherwise less-favored cis conformation.

Studies have shown that different metal ions have varying effects. For instance, in the case of 5-hydroxy-1,3-dioxane derivatives, ions like Mg²⁺, Ag⁺, and Zn²⁺ are particularly effective at stabilizing the axial conformer through complexation. researchgate.net This is quantified by measuring the change in the Gibbs free energy (ΔΔG°) of the equilibrium. A negative change indicates a shift towards the axial form upon addition of the salt.

Table 2: Effect of Metal Salts on the Conformational Equilibrium of 2-Phenyl-5-hydroxy-1,3-dioxane

The data shows the change in Gibbs free energy (ΔΔG° = ΔG°salt - ΔG°no salt) for the trans (equatorial-OH) to cis (axial-OH) equilibrium upon the addition of 5 equivalents of various salts in a THF solvent. A negative value signifies stabilization of the axial conformer. This serves as a model for the expected behavior of this compound. researchgate.net

Salt AddedMetal IonChange in Gibbs Free Energy (ΔΔG°) (kcal/mol)Effect on Axial Conformer
None-0Baseline
LiClO₄Li⁺-0.11Slight Stabilization
NaClO₄Na⁺+0.03Negligible/Slight Destabilization
KSCNK⁺+0.13Destabilization
Mg(ClO₄)₂Mg²⁺-0.66Strong Stabilization
Ba(ClO₄)₂Ba²⁺-0.09Slight Stabilization
AgBF₄Ag⁺-0.56Strong Stabilization
Zn(OTf)₂Zn²⁺-0.36Moderate Stabilization

This research provides crucial insights into how non-covalent interactions with metal ions can control the three-dimensional structure of a molecule, a principle that is fundamental to designing receptors and sensors in materials science. researchgate.net

Future Directions and Emerging Research Avenues for 2 2 Methylphenyl 1,3 Dioxan 5 Ol Chemistry

Development of Novel Catalytic Methods for Synthesis and Derivatization

The synthesis of 1,3-dioxanes typically involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. organic-chemistry.org Future research is likely to focus on developing more efficient and selective catalytic methods for the synthesis of 2-(2-Methylphenyl)-1,3-dioxan-5-ol and its derivatives.

The exploration of heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized solid supports, could offer significant advantages in terms of catalyst recyclability and process simplification. For instance, the use of solid acid catalysts can mitigate the challenges associated with the separation and corrosion often encountered with homogeneous catalysts like p-toluenesulfonic acid. organic-chemistry.org

Furthermore, the development of enantioselective catalytic methods will be crucial for accessing specific stereoisomers of this compound. The chirality at the C2 and C5 positions of the dioxane ring presents opportunities for creating stereochemically complex molecules. Chiral Brønsted acids or Lewis acids could be employed to control the stereochemical outcome of the cyclization reaction between 2-methylbenzaldehyde (B42018) and glycerol (B35011).

Beyond synthesis, novel catalytic methods for the derivatization of the hydroxyl group at the C5 position are a promising research direction. Selective catalytic oxidation, etherification, or esterification would allow for the facile generation of a library of derivatives with diverse functionalities, which could then be screened for various applications.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide deep insights into its conformational preferences, reactivity, and potential interactions with biological targets or materials.

The 1,3-dioxane (B1201747) ring typically adopts a chair-like conformation, and the substituents' orientation (axial vs. equatorial) significantly influences the molecule's properties. thieme-connect.de Computational studies using Density Functional Theory (DFT) and ab initio methods can accurately predict the most stable conformers of this compound and its derivatives. researchgate.net Such studies can elucidate the steric and electronic effects of the 2-methylphenyl group on the dioxane ring's geometry and reactivity.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this molecule in different solvent environments or within a polymer matrix. This can be particularly relevant for understanding its potential use in material science applications. Predictive modeling of reaction mechanisms, such as the acid-catalyzed formation or hydrolysis of the dioxane ring, can help in optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Exploration of New Material Science Applications

The structural features of this compound, including its aromatic ring, hydroxyl group, and dioxane core, suggest its potential utility in material science. The rigid 1,3-dioxane scaffold can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.

One emerging area is the use of 1,3-dioxane derivatives in the development of polymer electrolytes for lithium-metal batteries. rsc.org The polarity and coordinating ability of the oxygen atoms in the dioxane ring could facilitate ion transport. The 2-methylphenyl substituent could influence the polymer's morphology and compatibility with other battery components.

Additionally, the hydroxyl group offers a handle for grafting the molecule onto surfaces or incorporating it into polymer networks. This could lead to the development of novel coatings, adhesives, or functional resins. silverfernchemical.com The aromatic ring also opens up possibilities for creating materials with specific optical or electronic properties. Research into the polymerization of this compound derivatives and the characterization of the resulting polymers will be a key focus in this area.

Integration with Machine Learning for Structure-Property Relationships

The application of machine learning (ML) in chemistry is revolutionizing the discovery and design of new molecules and materials. nih.govresearchgate.netpnas.orgresearchgate.netresearchgate.netulster.ac.ukepfl.chgoogle.com For this compound and its potential derivatives, ML algorithms can be trained to predict a wide range of properties based on their chemical structure.

By generating a virtual library of derivatives of this compound with variations in substituents, ML models can be developed to establish quantitative structure-property relationships (QSPR). These models could predict properties such as solubility, melting point, and even potential biological activity or material performance. researchgate.net This in silico screening approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental validation.

Furthermore, ML can be integrated with computational chemistry data. For instance, the outputs of high-throughput DFT calculations on a series of dioxane derivatives could be used to train ML models to rapidly predict the properties of new, uncalculated structures. researchgate.net This synergy between computational modeling and machine learning holds immense potential for the rational design of molecules with desired functionalities.

Investigation of Unique Reactivity Profiles in Non-Standard Conditions

Exploring the chemistry of this compound under non-standard conditions, such as high pressure, high temperature, or in unconventional solvent systems like ionic liquids or supercritical fluids, could unveil unique reactivity profiles and lead to novel transformations.

High-pressure studies could provide insights into the volumetric properties of the molecule and influence the stereochemical outcome of reactions. researchgate.net For example, the application of pressure might favor the formation of a specific conformer, leading to different reaction products.

Reactions at elevated temperatures, particularly in the presence of suitable catalysts, could lead to ring-opening or rearrangement reactions of the dioxane core, providing access to new chemical scaffolds. The use of microwave irradiation as a non-conventional energy source could also accelerate reactions and lead to different product distributions compared to conventional heating. acs.org

Investigating the behavior of this compound in ionic liquids could open up new possibilities for "green" chemical processes, as these solvents offer unique properties in terms of polarity and catalytic activity. The study of its reactivity in such non-standard environments is a largely unexplored area that could yield exciting and unexpected chemical discoveries.

Q & A

Q. What are the established synthetic routes for 2-(2-Methylphenyl)-1,3-dioxan-5-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acetalization or ketalization reactions. For example:

  • Flash Pyrolysis : Precursors like 2-(2-methylphenyl)ethyl nitrite can be pyrolyzed at ~70°C in an argon-seeded environment to generate intermediates, which may cyclize to form the dioxane ring .
  • Acetalization with Polyols : Reaction of aldehydes/ketones with glycerol under acid catalysis can yield six-membered 1,3-dioxane derivatives. Thermodynamic control favors the six-membered ring due to reduced steric strain compared to five-membered isomers .
Synthetic Method Key Conditions Yield Optimization
Flash Pyrolysis70°C, Argon carrier gasPrecursor purity, rapid quenching
Acid-Catalyzed AcetalizationGlycerol, H2SO4, refluxExcess diol, removal of water via azeotrope

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methylphenyl groups) and stereochemistry. Axial vs. equatorial conformers may split signals in 1H^1H NMR due to ring puckering .
    • FTIR : C-O-C stretching (~1100 cm1^{-1}) confirms the dioxane ring, while aromatic C-H stretches (~3000 cm1^{-1}) validate the methylphenyl group .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What thermodynamic properties govern its stability in solution?

Methodological Answer:

  • Ring Strain : Six-membered 1,3-dioxanes are stabilized by chair conformations. Axial methyl groups introduce 1,3-diaxial repulsion, reducing stability by ~1.7 kcal/mol compared to equatorial isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole interactions, while protic solvents may accelerate hydrolysis .

Advanced Research Questions

Q. How do computational models predict isomer distribution and reaction pathways?

Methodological Answer:

  • DFT Calculations : At the B3LYP/6-31G** level, energy differences between isomers (e.g., axial vs. equatorial methyl groups) predict >95% dominance of the thermodynamically stable conformer at 298 K. Transition state analysis reveals activation barriers for ring interconversion .
  • MD Simulations : Solvent dynamics (e.g., water vs. toluene) model hydrolysis rates, guiding solvent selection for synthesis .

Q. How does this compound function in biomass valorization, particularly for platform chemicals?

Methodological Answer:

  • Acetalization of HMF : Reacts with 5-hydroxymethylfurfural (HMF) to form 2-(5-(hydroxymethyl)furan-2-yl)-1,3-dioxan-5-ol (FFDO) , a stabilized derivative resistant to polymerization. FFDO retains reactivity for downstream hydrogenation or oxidation, enabling renewable polymer synthesis .
  • Byproduct Analysis : GC-MS identifies minor furanic byproducts (e.g., FDFM), requiring pH control (<3) and low temperatures (<80°C) to suppress side reactions .

Q. How can contradictions in experimental data on byproduct formation be resolved?

Methodological Answer:

  • Control Experiments : Vary reaction parameters (temperature, catalyst loading) to isolate competing pathways. For example, elevated temperatures favor elimination over acetalization, generating unsaturated byproducts .
  • Isotopic Labeling : 18O^{18}O-labeling tracks oxygen sources in hydrolysis products, distinguishing acid-catalyzed vs. thermal degradation mechanisms .
  • Computational Validation : Compare experimental yields with DFT-predicted activation energies to identify dominant pathways under specific conditions .

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